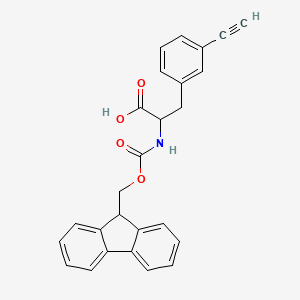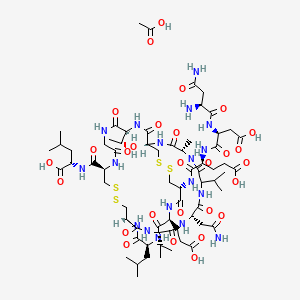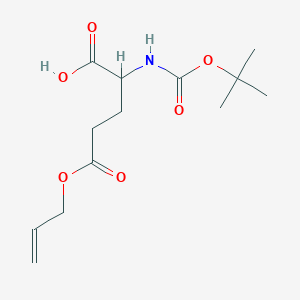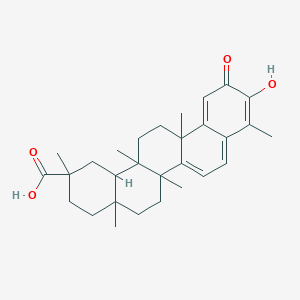![molecular formula C26H43Cl3N4 B13390508 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzimidazole core, piperidine rings, and a methylcyclooctyl group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride typically involves multiple steps, including the formation of the benzimidazole core, the introduction of piperidine rings, and the attachment of the methylcyclooctyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.
化学反应分析
Types of Reactions
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 1-(1-Methylsulfonyl)piperidin-4-yl)methanol
- 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride
- 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives
Uniqueness
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIPEVOPCGEULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)

![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)

![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)

![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
